Isobornéol

Vue d'ensemble

Description

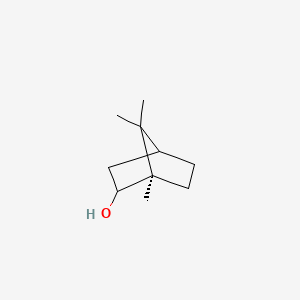

Isoborneol is a bicyclic organic compound and a terpene derivative. It is characterized by the presence of a hydroxyl group in an exo position. The compound is chiral and exists as enantiomers. Isoborneol is commonly used in the fragrance industry due to its pleasant camphor-like smell and is also an intermediate in the synthesis of camphor .

Applications De Recherche Scientifique

Isoborneol has a wide range of applications in scientific research:

Mécanisme D'action

Isoborneol, also known as (-)-Isoborneol, is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid . This compound has been extensively studied for its various biological activities and its role in enhancing drug delivery across various physiological barriers .

Target of Action

Isoborneol primarily targets the GABAA receptor , TRPM8 , TRPA1 , and TRPV3 . These molecular targets play crucial roles in various physiological processes, including pain sensation, temperature regulation, and synaptic transmission .

Mode of Action

Isoborneol interacts with its targets in different ways. For instance, it acts as an agonist at the GABA site of the GABAA receptor . It also serves as an activator for TRPM8 and TRPV3, and a blocker for TRPA1 . These interactions result in changes in the activity of these targets, influencing various physiological processes.

Biochemical Pathways

It’s known that isoborneol can be synthesized from camphor through theMeerwein–Ponndorf–Verley reduction , a process involving the conversion of a ketone to a secondary alcohol

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoborneol are crucial for its bioavailability. Isoborneol, being a lipophilic compound, can easily cross lipid-rich biological membranes . This property enhances its absorption and distribution within the body.

Result of Action

At the molecular and cellular level, isoborneol has been found to alter cell membrane lipid structures and modulate multiple ATP binding cassette transporters as well as tight junction proteins . These alterations can enhance the permeability of various physiological barriers, thereby improving drug delivery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isoborneol. For instance, its lipophilic nature allows it to modulate lipid bilayers, enhancing its permeation across various physiological barriers . .

Analyse Biochimique

Biochemical Properties

Isoborneol has been found to have a significant impact on biochemical reactions. It has been associated with the modulation of multiple ATP-binding cassette transporters . It also has the ability to modulate the lipid bilayers of physiological barriers . Furthermore, isoborneol has been found to have higher lipid solubility, acting as a better permeation enhancer due to its ability to modulate the lipid bilayers of physiological barriers .

Cellular Effects

Isoborneol has been shown to have various effects on cells. It has been found to inhibit macrophage consumption of oxidized low-density lipoprotein (ox-LDL), thereby preventing the accumulation of lipids in the macrophages . This suggests that isoborneol may have a role in preventing the formation of foam cells, a key factor in the development of atherosclerosis . Additionally, as a potent antioxidant, isoborneol prevents free radicals from causing oxidative damage to human neurons in cell cultures .

Molecular Mechanism

The molecular mechanism of isoborneol involves its interaction with various biomolecules. It has been found to interact with ATP-binding cassette transporters, influencing their activity . Isoborneol can also modulate the lipid bilayers of physiological barriers, enhancing the permeability of these barriers . Furthermore, isoborneol can be synthesized from camphor through a reduction process .

Dosage Effects in Animal Models

In animal models, the effects of isoborneol have been found to vary with different dosages. For instance, isoborneol has been shown to dose-dependently attenuate acute epileptic seizure in animal models .

Metabolic Pathways

It is known that isoborneol is synthesized commercially by hydrolysis of isobornyl acetate .

Transport and Distribution

It has been suggested that isoborneol may enhance drug delivery across various physiological barriers, such as the blood-brain barrier, by altering membrane properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoborneol can be synthesized through the hydrolysis of isobornyl acetate. The latter is obtained by treating camphene with acetic acid in the presence of a strong acid catalyst . Another method involves the reduction of camphor using sodium borohydride, which selectively reduces the ketone group to form isoborneol .

Industrial Production Methods: Industrial production of isoborneol often involves the continuous saponification of isobornyl acetate. This process includes saponifying sodium hydroxide and isobornyl acetate, followed by rectification, layering, washing with water, and crystallization to obtain white isoborneol crystals . The use of α-hydroxyl carboxylic acid composite catalysts has also been explored to enhance the yield and selectivity of isoborneol .

Types of Reactions:

Oxidation: Isoborneol can be oxidized to camphor using oxidizing agents like sodium hypochlorite.

Reduction: Camphor can be reduced back to isoborneol using sodium borohydride.

Substitution: Isoborneol can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite in an acidic environment is commonly used for the oxidation of isoborneol to camphor.

Reduction: Sodium borohydride is used for the reduction of camphor to isoborneol.

Major Products:

Oxidation: The major product is camphor.

Reduction: The major product is isoborneol.

Comparaison Avec Des Composés Similaires

Borneol: The endo diastereomer of isoborneol, used similarly in fragrances and traditional medicine.

Camphor: An oxidation product of isoborneol, widely used in medicinal applications.

Uniqueness: Isoborneol is unique due to its exo hydroxyl group position, which differentiates it from borneol. This structural difference influences its reactivity and applications. Isoborneol is also noted for its higher selectivity and yield in industrial synthesis compared to borneol .

Activité Biologique

Isoborneol, a bicyclic monoterpenoid alcohol, is known for its diverse biological activities, including antimicrobial, antiviral, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of isoborneol.

Chemical Structure and Properties

Isoborneol is one of the two enantiomers of borneol, differing in the orientation of the hydroxyl group. Its structure can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 154.25 g/mol

The compound exhibits a unique bicyclic structure that contributes to its biological properties.

Antimicrobial Activity

Isoborneol has demonstrated significant antimicrobial activity against various pathogens. A study highlighted that isoborneol, when combined with triclosan, showed effective antibacterial properties when immobilized onto paint substrates, suggesting potential applications in antimicrobial coatings .

Table 1: Antimicrobial Activity of Isoborneol

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | Moderate | |

| Fungi | Low |

Antiviral Activity

Recent research has established that isoborneol exhibits antiviral properties against herpes simplex virus type 1 and influenza A virus. In vitro studies showed that isoborneol derivatives could inhibit viral replication effectively .

Table 2: Antiviral Efficacy of Isoborneol Derivatives

| Compound | Virus Type | IC (µM) | Selectivity Index |

|---|---|---|---|

| Isoborneol | HSV-1 | 7.1 | High |

| Isoborneol Derivative 1 | Influenza A (H1N1) | 45 | Moderate |

| Isoborneol Derivative 2 | Influenza A (H1N1) | 65 | Moderate |

Neuroprotective Effects

Isoborneol has been studied for its neuroprotective effects, particularly in models of neurodegeneration. One study demonstrated that isoborneol could prevent apoptosis in SH-SY5Y cells induced by 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. The mechanism involved modulation of the Bax/Bcl-2 ratio and inhibition of c-Jun N-terminal kinase activation .

Table 3: Neuroprotective Effects of Isoborneol

Pharmacokinetics and Interactions

Isoborneol's pharmacokinetic profile has been investigated, revealing its metabolism and potential interactions with other drugs. A study focused on herb-drug interactions indicated that isoborneol could influence the pharmacokinetics of certain medications due to its effects on cytochrome P450 enzymes .

Case Studies and Applications

Several case studies have explored the applications of isoborneol in various fields:

- Antimicrobial Coatings : The incorporation of isoborneol into paint formulations has shown promise in developing self-disinfecting surfaces.

- Pharmaceutical Formulations : Due to its neuroprotective properties, isoborneol may be considered for inclusion in formulations aimed at treating neurodegenerative diseases.

Propriétés

Numéro CAS |

124-76-5 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |

Clé InChI |

DTGKSKDOIYIVQL-KHQFGBGNSA-N |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

SMILES isomérique |

C[C@]12CC[C@@H](C1(C)C)C[C@@H]2O |

SMILES canonique |

CC1(C2CCC1(C(C2)O)C)C |

Apparence |

Solid powder |

Point d'ébullition |

Sublimes |

Color/Form |

White solid Tablets from petroleum ethe |

Densité |

1.10 g/cm cu at 20 °C |

Point d'éclair |

150 °F (60 °C) /closed cup/ |

melting_point |

216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |

Key on ui other cas no. |

124-76-5 10334-13-1 507-70-0 16725-71-6 |

Description physique |

Other Solid White solid; [Hawley] White to off-white crystals; piney camphoraceous aroma |

Pictogrammes |

Flammable |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |

Pression de vapeur |

0.03 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isoborneol?

A1: Isoborneol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: How can isoborneol isomers be distinguished?

A2: Gas chromatography/mass spectrometry (GC/MS) can effectively resolve isoborneol and its isomers, including borneol. This method utilizes chiral reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) and (1S)-(-)-camphanic chloride to form derivatives, enabling separation and identification. []

Q3: What spectroscopic techniques are useful for characterizing isoborneol enantiomers?

A3: High-performance liquid chromatography (HPLC) coupled with an optical rotation detector is effective for separating isoborneol enantiomers. Further characterization can be achieved using vibrational circular dichroism (VCD) spectroscopy, comparing experimental spectra with Density Functional Theory (DFT) calculations to determine absolute configurations. []

Q4: Does isoborneol exhibit any cardiovascular activity?

A4: Research suggests that isoborneol might have a role in mitigating atherosclerosis. Studies indicate it can reduce the accumulation of low-density lipoproteins (LDL) and the formation of foam cells in macrophages, both of which are key processes in atherosclerosis development. [, ]

Q5: What is the mechanism of action of isoborneol in protecting against neurodegeneration?

A5: Isoborneol displays neuroprotective effects, particularly against cell death induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma cells. This protection stems from its antioxidant properties, reducing reactive oxygen species (ROS) and intracellular calcium levels. Isoborneol also appears to modulate key proteins involved in apoptosis, like caspase-3, cytochrome C, Bax, and Bcl-2, further contributing to its neuroprotective effects. []

Q6: Can isoborneol be used as a natural antifungal agent?

A6: Isoborneol demonstrates antifungal activity, specifically against Aspergillus flavus. It acts as a sporulation quenching agent, inhibiting the production of conidia, vesicles, phialides, and conidiophores. This antisporulating effect is likely due to the suppression of the fluG gene expression. This makes isoborneol a promising candidate for natural antifungal applications. []

Q7: Does isoborneol interact with drug-metabolizing enzymes?

A7: Research suggests that isoborneol, along with other components found in Compound Danshen (a traditional Chinese medicine), can induce the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. This finding highlights the potential for interactions with other drugs metabolized by this enzyme. []

Q8: What are the cardiotoxic effects of borneol isomers in zebrafish embryos?

A8: Studies in zebrafish embryos show that exposure to (−)‐borneol, (+)‐borneol, and isoborneol can negatively impact heart development. These isomers decreased heart rate and the expression of genes related to Ca2+‐ATPase and Na+/K+‐ATPase, suggesting interference with ion channel function. (+)‐Borneol exhibited the lowest toxicity, while isoborneol was most toxic. []

Q9: Does isoborneol have repellent effects on insects?

A9: Isoborneol shows repellent activity against subterranean termites like Reticulitermes santonensis and R. flavipes. Its effectiveness as a repellent barrier is influenced by the soil composition, with clay content impacting its bioavailability and particle size affecting its evaporation rate. [, ]

Q10: How is isoborneol quantified in complex mixtures?

A10: Gas chromatography (GC), often coupled with mass spectrometry (MS), is frequently employed for the quantitative analysis of isoborneol. Various GC methods have been established and validated for determining isoborneol content in different matrices. [, , , , ]

Q11: Are there any sensor technologies developed for isoborneol detection?

A11: Yes, researchers have developed molecularly imprinted polymers (MIPs) for selective isoborneol detection. When integrated with a quartz crystal microbalance (QCM), these MIP-based sensors demonstrate high specificity even in the presence of similar compounds like 2-methylisoborneol (MIB) and camphor. [, ]

Q12: How is isoborneol commercially synthesized?

A12: Isoborneol is commonly synthesized from camphene through hydration reactions. Various catalysts, including zeolites and α-hydroxyl carboxylic acids in combination with boric acid, have been investigated to improve the yield and selectivity of this reaction. [, ]

Q13: What factors influence the ratio of isoborneol to borneol during the reduction of camphor?

A13: The stereochemical outcome, specifically the isoborneol/borneol ratio, during camphor reduction is significantly affected by several factors, including the reducing agent (lithium, sodium, or potassium in ammonia), the presence or absence of a proton source, and whether enantiomerically pure or racemic camphor is used. This highlights the complexity of the reaction mechanism and the importance of reaction conditions in controlling stereoselectivity. []

Q14: Can isoborneol be used as a chiral building block for the synthesis of other compounds?

A14: Yes, isoborneol and its derivatives can serve as valuable chiral auxiliaries in organic synthesis. For instance, enantiopure (RS)-[(1S)-isoborneol-10-sulfinyl]-substituted dienes have been used as dienophiles in Diels-Alder reactions to construct complex chiral molecules with potential biological activities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.